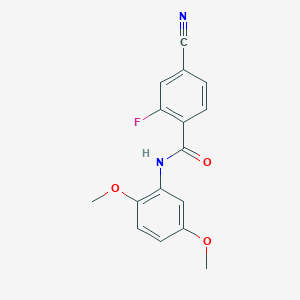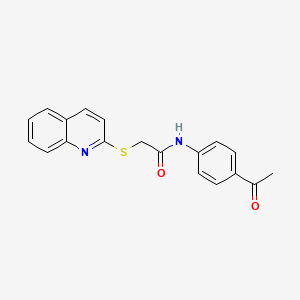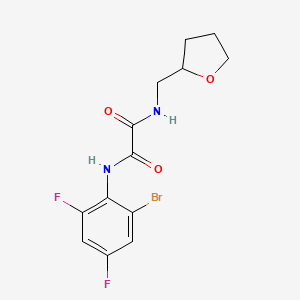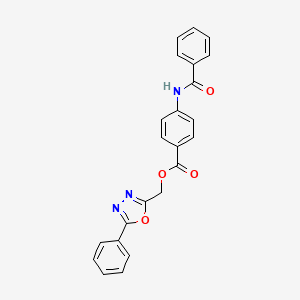
1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
説明
1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a derivative of the compound vigabatrin. CPP-115 has been studied extensively for its potential as a treatment for various neurological disorders, including addiction, epilepsy, and neuropathic pain.
作用機序
1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which can lead to a decrease in neuronal excitability and a reduction in seizure activity. This compound has also been shown to increase dopamine levels in the brain, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
In addition to its effects on GABA and dopamine levels, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to increase the expression of the protein brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. This compound has also been shown to decrease the expression of the protein glial fibrillary acidic protein (GFAP), which is a marker of astrocyte activation and inflammation.
実験室実験の利点と制限
One advantage of 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its potency as a GABA transaminase inhibitor, which allows for lower doses to be used in experiments. However, this compound has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, this compound has been shown to have off-target effects on other enzymes, which may complicate its use in experiments.
将来の方向性
Future research on 1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide could focus on its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies could investigate the potential of this compound in combination with other drugs for the treatment of addiction and epilepsy. Finally, studies could investigate the long-term effects of this compound on neuronal function and survival.
科学的研究の応用
1-cyclohexyl-N-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential as a treatment for addiction, epilepsy, and neuropathic pain. In preclinical studies, this compound has been shown to reduce cocaine-seeking behavior and decrease the severity of seizures in animal models of epilepsy. This compound has also been shown to have antinociceptive effects in animal models of neuropathic pain.
特性
IUPAC Name |
1-cyclohexyl-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c18-14-8-4-5-9-15(14)19-17(22)12-10-16(21)20(11-12)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOZKPBSZYJNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4395202.png)
![isopropyl {1-[(benzoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4395217.png)
![2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4395218.png)
![2-methyl-5-[2-(4-methylphenoxy)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B4395229.png)
![N-{3-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4395233.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4395244.png)
![2-(phenylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4395253.png)




![3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4395300.png)